2-isocyanato-3-methylthiophene
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Overview
Description
2-Isocyanato-3-methylthiophene is a chemical compound with the molecular formula C₆H₅NOS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in organic synthesis, materials science, and pharmaceuticals. The compound features an isocyanate group (-N=C=O) attached to a thiophene ring, which imparts unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isocyanato-3-methylthiophene typically involves the reaction of 3-methylthiophene with phosgene or its derivatives under controlled conditions. The reaction proceeds as follows:
Starting Material: 3-methylthiophene.
Reagent: Phosgene (COCl₂) or triphosgene.
Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of 3-methylthiophene and phosgene.
Safety Measures: Due to the toxic nature of phosgene, stringent safety protocols are followed.
Purification: The product is purified using distillation or recrystallization techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-Isocyanato-3-methylthiophene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition: The compound can participate in [2+2] and [4+2] cycloaddition reactions, forming heterocyclic compounds.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, introducing various functional groups.
Common Reagents and Conditions
Nucleophilic Addition: Reagents include primary and secondary amines, alcohols, and water. Conditions typically involve mild temperatures and inert solvents.
Cycloaddition: Reagents include dienes and alkenes. Conditions may require catalysts and elevated temperatures.
Substitution: Reagents include halogens, sulfonyl chlorides, and nitrating agents. Conditions vary depending on the desired substitution.
Major Products
Ureas and Carbamates: Formed from nucleophilic addition reactions.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Functionalized Thiophenes: Produced through electrophilic substitution.
Scientific Research Applications
2-Isocyanato-3-methylthiophene has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing complex molecules and heterocycles.
Polymer Chemistry: Incorporated into polymers to enhance their properties, such as conductivity and stability.
Materials Science: Utilized in the development of organic semiconductors and optoelectronic devices.
Pharmaceuticals: Investigated for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-isocyanato-3-methylthiophene involves its reactivity with nucleophiles and electrophiles. The isocyanate group is highly reactive, allowing it to form stable bonds with various nucleophiles. This reactivity is exploited in organic synthesis to create diverse compounds with potential biological and industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-Isocyanato-3-methylfuran: Similar structure but with an oxygen atom in the ring instead of sulfur.
2-Isocyanato-3-methylpyrrole: Contains a nitrogen atom in the ring.
2-Isocyanato-3-methylbenzene: A benzene ring with an isocyanate group and a methyl substituent.
Uniqueness
2-Isocyanato-3-methylthiophene is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic properties and reactivity compared to its oxygen and nitrogen analogs. This uniqueness makes it valuable in specific applications, particularly in materials science and organic electronics.
Properties
CAS No. |
76537-01-4 |
---|---|
Molecular Formula |
C6H5NOS |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
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